2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride 2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172873-57-2
VCID: VC18417423
InChI: InChI=1S/C17H17N3.ClH/c1-2-12-9-6-10-14-11-15(13-7-4-3-5-8-13)17(20-18)19-16(12)14;/h3-11H,2,18H2,1H3,(H,19,20);1H
SMILES:
Molecular Formula: C17H18ClN3
Molecular Weight: 299.8 g/mol

2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride

CAS No.: 1172873-57-2

Cat. No.: VC18417423

Molecular Formula: C17H18ClN3

Molecular Weight: 299.8 g/mol

* For research use only. Not for human or veterinary use.

2-Hydrazino-8-ethyl-3-phenylquinoline hydrochloride - 1172873-57-2

Specification

CAS No. 1172873-57-2
Molecular Formula C17H18ClN3
Molecular Weight 299.8 g/mol
IUPAC Name (8-ethyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride
Standard InChI InChI=1S/C17H17N3.ClH/c1-2-12-9-6-10-14-11-15(13-7-4-3-5-8-13)17(20-18)19-16(12)14;/h3-11H,2,18H2,1H3,(H,19,20);1H
Standard InChI Key HRRIBRSCIKJJIR-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC2=CC(=C(N=C21)NN)C3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a quinoline ring system (a bicyclic structure comprising a benzene ring fused to a pyridine ring). Key substitutions include:

  • Hydrazino group (-NH-NH2_2): Positioned at the 2nd carbon of the quinoline ring, this group introduces nucleophilic reactivity and hydrogen-bonding potential .

  • Ethyl group (-CH2_2CH3_3): Located at the 8th carbon, this alkyl substituent influences hydrophobicity and steric interactions.

  • Phenyl group (-C6_6H5_5): Attached to the 3rd carbon, this aromatic moiety enhances π-π stacking interactions .

The hydrochloride salt form (evident from the molecular formula) improves aqueous solubility, a critical factor for bioavailability in drug design .

Spectroscopic and Computational Data

  • IUPAC Name: (8-Ethyl-3-phenylquinolin-2-yl)hydrazine hydrochloride .

  • SMILES: CCC1=CC=CC2=CC(=C(N=C21)NN)C3=CC=CC=C3.Cl .

  • InChI Key: HRRIBRSCIKJJIR-UHFFFAOYSA-N .

  • Topological Polar Surface Area: 50.9 Ų, indicating moderate polarity .

  • Hydrogen Bond Donor/Acceptor Count: 3 donors and 3 acceptors, suggesting significant intermolecular interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight299.8 g/mol
Exact Mass299.1189 Da
Rotatable Bond Count3
Heavy Atom Count21
Complexity301

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s structural motifs align with pharmacophores found in:

  • Antimalarial Agents: Quinoline derivatives like chloroquine.

  • Kinase Inhibitors: Targeting cancer-related enzymatic pathways.

Chemical Probes

Its hydrazino group serves as a chelating ligand for metal ions, useful in catalysis or sensor development.

SupplierLocationPurityCatalog Number
BioBlocks IncorporatedUnited States>95%Custom

Comparative Analysis with Analogues

2-Hydrazino-8-methyl-3-phenylquinoline Hydrochloride

A methyl-substituted analogue (CAS 1172400-01-9, CID 43866134) exhibits a lower molecular weight (285.77 g/mol) and reduced hydrophobicity due to the shorter alkyl chain .

Table 3: Ethyl vs. Methyl Derivatives

PropertyEthyl DerivativeMethyl Derivative
Molecular FormulaC17H18ClN3\text{C}_{17}\text{H}_{18}\text{ClN}_{3}C16H16ClN3\text{C}_{16}\text{H}_{16}\text{ClN}_{3}
Molecular Weight299.8 g/mol285.77 g/mol
Rotatable Bonds32

Future Directions

  • Biological Screening: Prioritize assays for antimicrobial, anticancer, and anti-inflammatory activity.

  • Structural Optimization: Explore substitutions at the 8th position to modulate lipophilicity.

  • Crystallography: Resolve 3D structure to inform computational docking studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator